(2,6-Dibromophenyl)methanol
Overview
Description
“(2,6-Dibromophenyl)methanol” is a chemical compound with the CAS Number: 1013031-65-6 . It has a molecular weight of 265.93 and its molecular formula is C7H6Br2O . The IUPAC name for this compound is (2,6-dibromophenyl)methanol .
Molecular Structure Analysis
The InChI code for “(2,6-Dibromophenyl)methanol” is 1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . This code provides a standard way to encode the compound’s molecular structure. For a 3D view or more detailed structural analysis, please refer to a reliable chemical database or software.
Physical And Chemical Properties Analysis
“(2,6-Dibromophenyl)methanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment .
Scientific Research Applications
Lipid Dynamics in Biological Membranes
- Study: Methanol Accelerates DMPC Flip-Flop and Transfer: A SANS Study on Lipid Dynamics
- Insights: Methanol significantly impacts lipid dynamics in biological membranes. It accelerates the transfer and flip-flop kinetics in lipid bilayers, influencing the structure-function relationship of the bilayer. This is crucial in the study of cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
- Study: A gram-scale synthesis of multi-substituted arenes via palladium catalyzed C-H halogenation
- Insights: The synthesis of substituted phenyl methanol derivatives, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, has been improved using palladium-catalyzed C-H functionalization. This method offers better yields, selectivity, and practicality compared to traditional approaches (Sun, Sun, & Rao, 2014).
- Study: Methanol to Olefins (MTO): From Fundamentals to Commercialization
- Insights: Methanol-to-olefins (MTO) is a significant reaction for both research and industrial application. This process has led to the creation of the world's first coal-to-olefin plant, highlighting methanol's role as a key feedstock in the chemical industry (Tian, Wei, Ye, & Liu, 2015).
- Study: Iridium-catalysed direct C–C coupling of methanol and allenes
- Insights: Methanol has been used in a novel iridium-catalyzed C–C coupling reaction with allenes. This process represents the first catalytic coupling of methanol to produce higher alcohols with quaternary carbon centers (Moran, Preetz, Mesch, & Krische, 2011).
Safety And Hazards
“(2,6-Dibromophenyl)methanol” is classified as acutely toxic if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Safety precautions include wearing protective gloves, clothing, and eye/face protection . If the compound comes into contact with the eyes, rinse cautiously with water and remove contact lenses if present .
properties
IUPAC Name |
(2,6-dibromophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMDGZCWRBIKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694360 | |
Record name | (2,6-Dibromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromophenyl)methanol | |
CAS RN |
1013031-65-6 | |
Record name | (2,6-Dibromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-Dibromophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.